1-Ethynyl-3,5-dimethylbenzene
Overview
Description
Preparation Methods
Synthetic Routes and Reaction Conditions: 1-Ethynyl-3,5-dimethylbenzene can be synthesized through several methods, including:
Sonogashira Coupling Reaction: This method involves the coupling of 3,5-dimethylbromobenzene with acetylene in the presence of a palladium catalyst and a copper co-catalyst under an inert atmosphere.
Dehydrohalogenation: Another approach is the dehydrohalogenation of 3,5-dimethylphenylacetylene derivatives using strong bases such as potassium tert-butoxide.
Industrial Production Methods:
Chemical Reactions Analysis
Types of Reactions: 1-Ethynyl-3,5-dimethylbenzene undergoes various chemical reactions, including:
Electrophilic Aromatic Substitution: The benzene ring can participate in electrophilic aromatic substitution reactions, such as nitration, sulfonation, and halogenation.
Addition Reactions: The ethynyl group can undergo addition reactions with halogens, hydrogen halides, and other electrophiles.
Oxidation and Reduction: The compound can be oxidized to form corresponding carboxylic acids or reduced to form alkanes.
Common Reagents and Conditions:
Electrophilic Aromatic Substitution: Common reagents include nitric acid for nitration, sulfuric acid for sulfonation, and halogens for halogenation.
Addition Reactions: Reagents such as bromine, hydrogen chloride, and hydrogen bromide are used.
Oxidation and Reduction: Oxidizing agents like potassium permanganate and reducing agents like hydrogen gas in the presence of a palladium catalyst are employed.
Major Products:
Nitration: 1-Ethynyl-3,5-dimethyl-2-nitrobenzene
Halogenation: 1-Ethynyl-3,5-dimethyl-2-bromobenzene
Oxidation: 3,5-Dimethylbenzoic acid
Scientific Research Applications
1-Ethynyl-3,5-dimethylbenzene has several applications in scientific research:
Organic Synthesis: It serves as a building block for the synthesis of more complex organic molecules.
Material Science: The compound is used in the development of novel materials, including polymers and nanomaterials.
Pharmaceuticals: It is investigated for its potential use in drug development and medicinal chemistry.
Mechanism of Action
The mechanism of action of 1-ethynyl-3,5-dimethylbenzene in chemical reactions involves:
Electrophilic Aromatic Substitution: The ethynyl group activates the benzene ring towards electrophilic attack, facilitating the formation of intermediates such as arenium ions.
Addition Reactions: The triple bond of the ethynyl group reacts with electrophiles, leading to the formation of addition products.
Oxidation and Reduction: The compound undergoes redox reactions through the transfer of electrons, resulting in the formation of oxidized or reduced products.
Comparison with Similar Compounds
- 1-Ethynyl-3,5-difluorobenzene
- 1-Ethynyl-3,5-dimethoxybenzene
- 1-Ethynyl-2-fluorobenzene
- 1-Ethynyl-4-fluorobenzene
- Phenylacetylene
Comparison: 1-Ethynyl-3,5-dimethylbenzene is unique due to the presence of two methyl groups, which influence its reactivity and physical properties. Compared to its analogs, such as 1-ethynyl-3,5-difluorobenzene and 1-ethynyl-3,5-dimethoxybenzene, the methyl groups provide steric hindrance and electron-donating effects, affecting the compound’s behavior in chemical reactions .
Properties
IUPAC Name |
1-ethynyl-3,5-dimethylbenzene | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H10/c1-4-10-6-8(2)5-9(3)7-10/h1,5-7H,2-3H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
JVEFKVKLVXNSND-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=CC(=C1)C#C)C | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H10 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID00424101 | |
Record name | 1-(3,5-dimethylphenyl)acetylene | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID00424101 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
130.19 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
6366-06-9 | |
Record name | 1-(3,5-dimethylphenyl)acetylene | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID00424101 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Synthesis routes and methods I
Procedure details
Synthesis routes and methods II
Procedure details
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.